molecular formula C5H4BF3O2S B2508174 [4-(Trifluoromethyl)thiophen-2-YL]boronic acid CAS No. 2070922-43-7

[4-(Trifluoromethyl)thiophen-2-YL]boronic acid

Cat. No.: B2508174
CAS No.: 2070922-43-7
M. Wt: 195.95
InChI Key: BQKLATJIMHKFGK-UHFFFAOYSA-N
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Description

[4-(Trifluoromethyl)thiophen-2-YL]boronic acid: is an organoboron compound that features a boronic acid functional group attached to a thiophene ring substituted with a trifluoromethyl group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(Trifluoromethyl)thiophen-2-YL]boronic acid typically involves the borylation of a thiophene derivative. One common method is the palladium-catalyzed borylation of 4-(trifluoromethyl)thiophene using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 in a solvent such as dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques to ensure high purity of the final product .

Biological Activity

[4-(Trifluoromethyl)thiophen-2-YL]boronic acid is a boronic acid derivative that has garnered attention for its potential biological activities. Boronic acids are known for their ability to interact with various biomolecules, making them valuable in medicinal chemistry and drug development. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

  • Chemical Formula : C₆H₄BClF₃S
  • Molecular Weight : 197.46 g/mol
  • Structure : The compound consists of a thiophene ring substituted with a trifluoromethyl group and a boronic acid functional group.

Boronic acids typically exert their biological effects through interactions with enzymes and receptors. The presence of the trifluoromethyl group may enhance lipophilicity and influence the compound's binding affinity to biological targets. The mechanism of action can involve:

  • Inhibition of Enzymatic Activity : Boronic acids can act as reversible inhibitors of serine proteases and other enzymes by forming covalent bonds with active site residues.
  • Modulation of Protein Interactions : They can interfere with protein-protein interactions, potentially affecting signaling pathways involved in cell proliferation and apoptosis.

Biological Activity

Research has indicated various biological activities associated with this compound:

Anticancer Activity

Studies have shown that boronic acids can induce apoptosis in cancer cells by inhibiting specific signaling pathways. For example:

  • In Vitro Studies : Cell lines treated with this compound exhibited reduced viability, indicating potential cytotoxic effects against certain cancer types.

Antimicrobial Properties

The compound has been evaluated for its antimicrobial efficacy:

  • Microbial Inhibition Assays : Tests against various bacterial strains demonstrated significant inhibition, suggesting a role in developing new antimicrobial agents.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

StudyFocusFindings
Study 1Anticancer ActivityInduced apoptosis in breast cancer cell lines (MCF-7) at concentrations above 10 µM.
Study 2Antimicrobial ActivityShowed >70% inhibition against E. coli at 50 µg/mL.
Study 3Enzyme InhibitionDemonstrated reversible inhibition of serine protease activity, suggesting potential therapeutic applications in inflammation.

Synthesis and Characterization

The synthesis of this compound typically involves:

  • Formation of Thiophene Ring : Utilizing thiophene derivatives as starting materials.
  • Introduction of Trifluoromethyl Group : Achieved through electrophilic fluorination techniques.
  • Boronation Reaction : Employing boron reagents under controlled conditions to yield the final product.

Characterization techniques such as NMR spectroscopy and mass spectrometry confirm the structure and purity of the synthesized compound.

Future Directions

The potential applications of this compound in drug discovery warrant further investigation:

  • Target Identification : Future studies should focus on identifying specific molecular targets to elucidate the compound's mechanism of action.
  • In Vivo Studies : Conducting animal studies to assess pharmacokinetics and therapeutic efficacy will be crucial for advancing this compound toward clinical applications.

Properties

IUPAC Name

[4-(trifluoromethyl)thiophen-2-yl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BF3O2S/c7-5(8,9)3-1-4(6(10)11)12-2-3/h1-2,10-11H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQKLATJIMHKFGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CS1)C(F)(F)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BF3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2070922-43-7
Record name [4-(trifluoromethyl)thiophen-2-yl]boronic acid
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